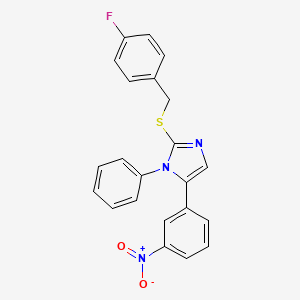
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a chemical compound that has gained interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of imidazole derivatives and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The exact mechanism of action of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the inflammatory and infectious processes.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory process. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole in lab experiments include its potential to act as an antimicrobial and anti-inflammatory agent. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the study of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole include further investigation of its potential applications in drug development. Additionally, more studies are needed to fully understand its mechanism of action and to determine its toxicity and safety profile. Further research is also needed to explore the potential of this compound as a therapeutic agent for the treatment of various infectious and inflammatory diseases.
Métodos De Síntesis
Several methods have been reported for the synthesis of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole. One of the most commonly used methods involves the reaction of 4-fluorobenzyl chloride with potassium thioacetate to form 4-fluorobenzyl thioacetate. This intermediate is then reacted with 3-nitrobenzaldehyde and phenylimidazole to yield the final product. Other methods include the use of different reagents and catalysts to achieve the same product.
Aplicaciones Científicas De Investigación
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has been studied for its potential applications in drug development. It has been shown to exhibit antimicrobial and antifungal properties, which make it a potential candidate for the treatment of infections caused by bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-18-11-9-16(10-12-18)15-29-22-24-14-21(25(22)19-6-2-1-3-7-19)17-5-4-8-20(13-17)26(27)28/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUHGZCCKGIKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)
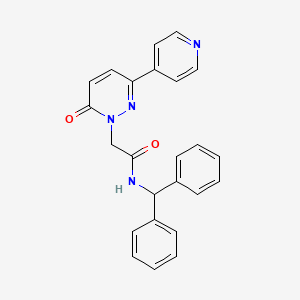
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

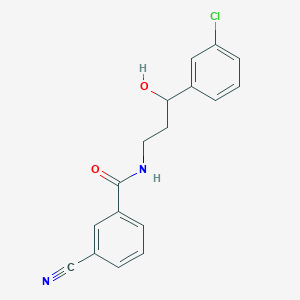
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)
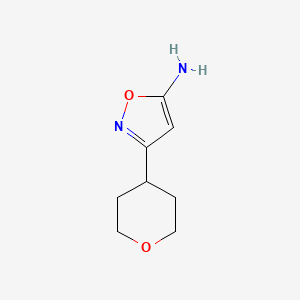

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)

![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine](/img/structure/B2695724.png)
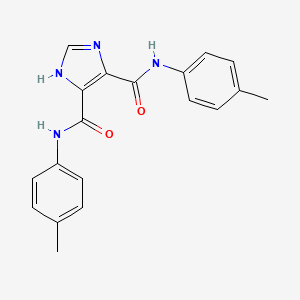
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695727.png)